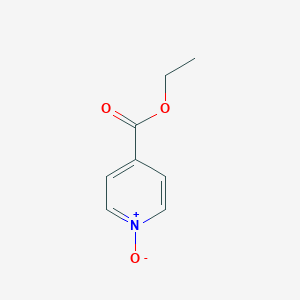

1-氧化异烟酸乙酯

描述

Synthesis Analysis

The synthesis of ethyl isonicotinate 1-oxide and its derivatives has been explored through various chemical pathways. For example, Goher and Mautner (1999) synthesized polymeric complexes of copper(II) azide with ethyl isonicotinate, showcasing a method that could potentially be applied to the synthesis of ethyl isonicotinate 1-oxide derivatives (Goher & Mautner, 1999). Additionally, Trofimov et al. (2012) discussed a tandem cyclization of ethyl isonicotinate with cyanoacetylenic alcohols under mild conditions, hinting at synthetic routes that might be relevant for generating 1-oxide derivatives (Trofimov et al., 2012).

Molecular Structure Analysis

The molecular structure of ethyl isonicotinate 1-oxide and its complexes has been elucidated using various spectroscopic and crystallographic methods. Studies such as those by Goher and Mautner (1999) provide insight into the coordination environments and structural characteristics of ethyl isonicotinate complexes, which are crucial for understanding the molecular structure of the 1-oxide variant.

Chemical Reactions and Properties

Ethyl isonicotinate 1-oxide participates in various chemical reactions, forming novel polycondensed heterocyclic systems as discussed by Trofimov et al. (2012). Such reactions are indicative of its reactive nature and potential for forming complex molecular structures.

Physical Properties Analysis

The physical properties of ethyl isonicotinate 1-oxide derivatives, such as solubility, melting point, and crystallinity, can be inferred from the study of similar compounds. The work by Hassanein et al. (2015) on copper iodide double chains with isonicotinato derivatives provides insights into how the structural variations can influence physical properties like luminescence and electrical conductivity (Hassanein et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds and stability under various conditions, can be derived from the studies on ethyl isonicotinate and its complexes. The reactivity of ethyl isonicotinate with tertiary cyanoacetylenic alcohols, leading to heterocyclic systems, showcases its chemical versatility and potential for complex chemical transformations (Trofimov et al., 2012).

科学研究应用

有机合成砌块

1-氧化异烟酸乙酯被用作合成各种药物和生物活性化合物的一种有机合成砌块 . 这意味着它可以用于构建更复杂的分子,以开发新药和治疗方法。

吡啶化合物

作为一种吡啶化合物,1-氧化异烟酸乙酯在农业应用方面显示出潜力。 具体来说,它已被证明能够捕获作物中的蓟马 . 蓟马是微小的昆虫,会对农作物造成重大损害,因此这可能是害虫管理策略中的宝贵工具。

安全和危害

Ethyl isonicotinate 1-oxide is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

作用机制

Ethyl isonicotinate 1-oxide, also known as ETHYL ISONICOTINATE N-OXIDE, is a chemical compound with the molecular formula C8H9NO3 . This article will delve into the mechanism of action of this compound, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

属性

IUPAC Name |

ethyl 1-oxidopyridin-1-ium-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(10)7-3-5-9(11)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWRGNWJVVSVIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=[N+](C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395308 | |

| Record name | Ethyl 1-oxo-1lambda~5~-pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14906-37-7 | |

| Record name | Ethyl 1-oxo-1lambda~5~-pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

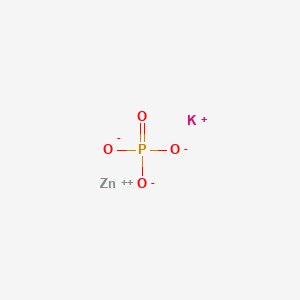

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

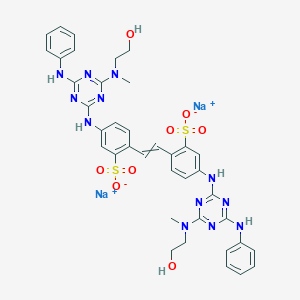

Feasible Synthetic Routes

Q & A

Q1: How does Ethyl isonicotinate N-oxide contribute to overcoming back electron transfer in photocatalysis?

A1: Ethyl isonicotinate N-oxide acts as the electron acceptor in an electron donor-acceptor (EDA) complex. Upon photoexcitation, this specific EDA complex undergoes rapid N–O bond fragmentation []. This fragmentation effectively outcompetes the back electron transfer process, a common deactivation pathway in photoexcited EDA complexes that limits their catalytic efficiency. By preventing back electron transfer, the system allows for efficient radical generation and facilitates catalytic activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B76894.png)

![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B76899.png)